molecular formula C11H12Cl2N2O B1419405 6-Phenoxypyridin-3-amine dihydrochloride CAS No. 1181458-67-2

6-Phenoxypyridin-3-amine dihydrochloride

Cat. No. B1419405
M. Wt: 259.13 g/mol
InChI Key: WZXICMOPVQECRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenoxypyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H12Cl2N2O . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Application in Pesticides

  • Summary of Application : Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . It has different properties from diaryl ethers and has been used in the molecular structure of pesticides .
  • Results or Outcomes : The phenoxypyridine structure has been widely used in the molecular structure of pesticides. There are many commercial pesticides containing the phenoxypyridine structure .

Potential Therapeutic Applications

  • Summary of Application : Derivatives of pyridine, such as 6-Phenoxypyridin-3-amine, are reported to have various therapeutic applications . These include anti-cancer, antihypertensive, antiulcer, and antimicrobial effects .

Potential Use in Proteomics Research

  • Summary of Application : “6-Phenoxypyridin-3-amine dihydrochloride” is listed as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

properties

IUPAC Name

6-phenoxypyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.2ClH/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10;;/h1-8H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXICMOPVQECRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenoxypyridin-3-amine dihydrochloride

CAS RN

1181458-67-2
Record name 6-phenoxypyridin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenoxypyridin-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
6-Phenoxypyridin-3-amine dihydrochloride
Reactant of Route 3
6-Phenoxypyridin-3-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
6-Phenoxypyridin-3-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
6-Phenoxypyridin-3-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
6-Phenoxypyridin-3-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.